molecular formula C19H13ClFN3O5S B5188143 2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Cat. No. B5188143
M. Wt: 449.8 g/mol
InChI Key: YWSKFYXDLJJXKD-UHFFFAOYSA-N
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Description

2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as FN-1501 and is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves the inhibition of specific enzymes and proteins, such as matrix metalloproteinases (MMPs) and nuclear factor-kappa B (NF-κB). MMPs are involved in the breakdown of extracellular matrix components, which is necessary for tumor invasion and metastasis. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the proliferation and migration of cancer cells, reduce inflammation, and modulate the immune response. However, further studies are needed to fully understand its effects and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes and proteins. However, its limitations include its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, the development of more soluble analogs and the investigation of its pharmacokinetics and pharmacodynamics are also areas of future research.

Synthesis Methods

The synthesis of 2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 3-fluoroaniline to obtain the corresponding amide. The amide is then sulfonated using chlorosulfonic acid, followed by nitration using nitric acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

2-chloro-5-[(3-fluorophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O5S/c20-16-9-8-14(30(28,29)23-13-5-3-4-12(21)10-13)11-15(16)19(25)22-17-6-1-2-7-18(17)24(26)27/h1-11,23H,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKFYXDLJJXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

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